![molecular formula C9H5F6N B14753611 Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- CAS No. 2002-95-1](/img/structure/B14753611.png)
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is a fluorinated aromatic amine. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- typically involves the reaction of benzenamine with 2,2,2-trifluoro-1-(trifluoromethyl)ethylidene chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is conducted at room temperature and monitored using techniques such as gas chromatography and nuclear magnetic resonance spectroscopy to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Nitrobenzenes.
Reduction: Amines.
Substitution: Various substituted benzenamines.
Scientific Research Applications
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including coatings and adhesives, due to its thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[3-(trifluoromethyl)]
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]- is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its stability and reactivity compared to other similar compounds, making it particularly valuable in applications requiring high thermal and chemical resistance .
Properties
CAS No. |
2002-95-1 |
|---|---|
Molecular Formula |
C9H5F6N |
Molecular Weight |
241.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H5F6N/c10-8(11,12)7(9(13,14)15)16-6-4-2-1-3-5-6/h1-5H |
InChI Key |
WAOPHCHEIBALCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)


![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
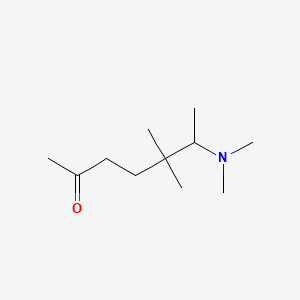
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)
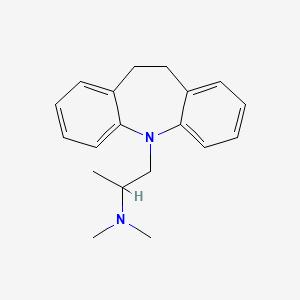
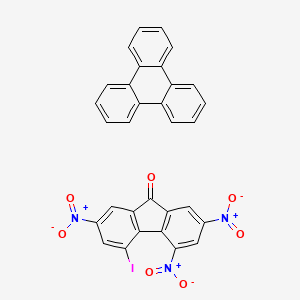
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
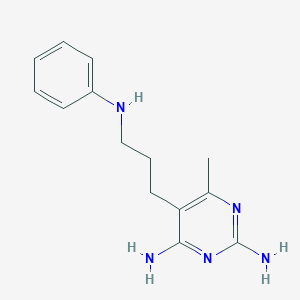
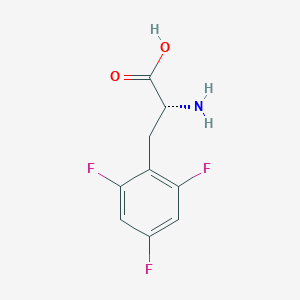
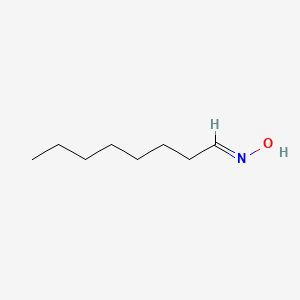
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
